5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester
Overview
Description
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a chemical compound with the CAS Number: 934236-31-4 . Its IUPAC name is methyl 5-{[(methylamino)sulfonyl]methyl}-1H-indole-3-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 282.32 . The InChI code for this compound is 1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Analgesic and Anti-inflammatory Agents
A study by Gokulan et al. (2012) described the synthesis of a new series of compounds with potential analgesic and anti-inflammatory activities. These compounds, including 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, were synthesized and showed promising results in pharmacological investigations. The compounds exhibited significant analgesic and anti-inflammatory effects with only mild ulcerogenic potential compared to traditional NSAIDs, indicating their potential as safer alternatives for pain and inflammation management (Gokulan et al., 2012).
Antimicrobial Activity of Benz(g)indole Based Compounds
Donawade et al. (2005) conducted chemoselective reactions to synthesize new triheterocycles with benz(g)indole bases, demonstrating exclusive formations of compounds with potential antimicrobial activities. The study highlights the chemoselectivity of the ester function in benz(g)indole-based bisheterocycle dicarboxylates and their subsequent reactions leading to compounds with significant antibacterial and antifungal properties (Donawade et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it may have specific stability and solubility characteristics .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s storage temperature suggests that it may be sensitive to environmental conditions .
Properties
IUPAC Name |
methyl 5-(methylsulfamoylmethyl)-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRWJDETARUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586051 | |
Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-31-4 | |
Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.